Cefcanel daloxate hydrochloride

Description

Overview of Cefcanel (B1210410) Daloxate Hydrochloride as a Cephalosporin (B10832234) Prodrug

Cefcanel daloxate hydrochloride is an orally administered prodrug of the active cephalosporin, cefcanel. nih.gov A prodrug is an inactive or less active medication that is metabolized in the body to produce the active therapeutic agent. In the case of this compound, it is a double cephem ester of cefcanel. nih.gov This chemical modification is designed to improve the oral absorption of the active compound. medkoo.com

Following oral administration, cefcanel daloxate is hydrolyzed by esterases, enzymes found in the intestinal lumen and the gut wall, to release the active metabolite, cefcanel. nih.gov Cefcanel is the principle agent responsible for the antibacterial effect. nih.gov This conversion process is a critical step for the drug's efficacy. The active cefcanel then enters systemic circulation to exert its antimicrobial action. nih.gov The prodrug strategy allows for effective delivery of cefcanel, which itself may have limited oral bioavailability. nih.gov

Classification within the Cephalosporin Class of Antimicrobials

Cefcanel, the active metabolite of cefcanel daloxate, is classified as a third-generation cephalosporin. nih.govncats.io Cephalosporins are a major class of β-lactam antibiotics, structurally and pharmacologically related to penicillins. They are categorized into "generations" based on their spectrum of antimicrobial activity.

Third-generation cephalosporins are characterized by their broad spectrum of activity, which includes enhanced activity against Gram-negative bacteria compared to first and second-generation agents. medkoo.comncats.io Cefcanel demonstrates activity against various Gram-positive and Gram-negative organisms. medkoo.commedchemexpress.com Specifically, it has shown effectiveness against species such as E. coli, K. aerogenes, and Proteus mirabilis. ncats.io It is also active against Haemophilus influenzae and Moraxella catarrhalis. ncats.io Notably, cefcanel can inhibit 90% of S. aureus strains at a concentration of 2 µg/ml, regardless of whether the bacteria produce β-lactamase. ncats.io

The mechanism of action of cefcanel is consistent with that of other cephalosporins. It works by inhibiting the synthesis of the bacterial cell wall. nih.gov Cefcanel binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govncats.io This interference with the cross-linking of peptidoglycan chains weakens the cell wall, leading to cell lysis and bacterial death. nih.govncats.io

Research Significance and Rationale for Advanced Investigation

The development and investigation of this compound have been driven by the need for effective oral therapies against a range of bacterial infections. nih.govmedchemexpress.com The prodrug design represents a significant area of pharmaceutical research aimed at overcoming pharmacokinetic challenges, such as poor oral absorption of active drug substances. medkoo.comnih.gov

A key area of research for cefcanel daloxate has been its pharmacokinetics, particularly in specific patient populations. Studies have been conducted to understand how the drug is absorbed, distributed, metabolized, and excreted in healthy volunteers and in patients with varying degrees of renal impairment. nih.gov This research is crucial for understanding how the drug behaves in the body and for informing potential future clinical use. For instance, research has shown a linear correlation between cefcanel's renal clearance and glomerular filtration rate, indicating that kidney function significantly impacts the drug's elimination. nih.gov

Furthermore, comparative in vivo studies have been conducted to assess the efficacy of cefcanel daloxate against that of other established oral cephalosporins, such as cefaclor (B193732). nih.gov These studies, often using animal infection models, provide valuable data on the therapeutic potential of the compound against specific pathogens like S. aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov The rationale for these investigations is to determine the relative effectiveness and potential advantages of new agents like cefcanel daloxate in a therapeutic context. The longer half-life of cefcanel compared to cefaclor, as observed in some studies, is a point of interest for further investigation. nih.gov

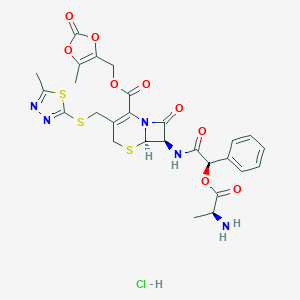

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O9S3.ClH/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26;/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33);1H/t12-,18+,20+,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVATKYQUGKLGL-PCQLZLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN5O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239068 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92602-21-6 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092602216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Prodrug Design Principles of Cefcanel Daloxate Hydrochloride

Structural Elucidation and Stereochemical Considerations

Cefcanel (B1210410) daloxate hydrochloride is the hydrochloride salt of Cefcanel daloxate, a double ester prodrug of the third-generation cephalosporin (B10832234), Cefcanel. The fundamental framework of this molecule is the cephem nucleus, a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring. This core structure is a hallmark of cephalosporin antibiotics and is essential for their antibacterial activity.

The systematic IUPAC name for Cefcanel daloxate is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. nih.govcascadeprodrug.com This name precisely describes the intricate arrangement of its constituent parts and their spatial orientation.

A critical aspect of the molecular architecture of Cefcanel daloxate hydrochloride is its specific stereochemistry, which plays a pivotal role in its biological activity. The designations (6R,7R) at the cephem nucleus are crucial for the molecule to adopt the correct three-dimensional shape to bind to its bacterial targets. nih.gov Furthermore, the side chains attached to the cephem core also possess specific stereochemical configurations, denoted as (2R) and (2S), which influence the molecule's interaction with enzymes and transporters in the body. nih.gov

| Property | Value |

| Chemical Formula | C₂₇H₂₈ClN₅O₉S₃ |

| Molecular Weight | 698.18 g/mol |

| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, hydrochloride |

| Core Structure | Cephem nucleus |

| Prodrug Type | Double ester prodrug |

| Active Moiety | Cefcanel |

Identification and Role of Constituent Functional Groups

Cephem Nucleus: This core structure is the foundation of the molecule's antibiotic activity. The strained β-lactam ring within the cephem nucleus is the reactive site that acylates and inactivates penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis.

7-Acylamino Side Chain: Attached to the β-lactam ring is a complex acylamino side chain. This side chain significantly influences the antibacterial spectrum and potency of the antibiotic. In Cefcanel daloxate, this chain includes a phenylacetyl group and an L-alanyl moiety.

3-Thio-substituted Methyl Group: At position 3 of the dihydrothiazine ring, a methyl group is linked to a 5-methyl-1,3,4-thiadiazole ring via a thioether linkage. This substituent modulates the pharmacokinetic properties and metabolic stability of the compound.

Ester Groups (Prodrug Moieties): Two key ester linkages are central to the prodrug design of Cefcanel daloxate:

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX) ester: This group is attached to the carboxylate at position 4 of the cephem nucleus. This modification masks the polar carboxyl group, increasing the lipophilicity of the molecule to facilitate its passage across the intestinal membrane.

L-alanyl ester: This amino acid ester is linked to the hydroxyl group of the mandelic acid moiety within the 7-acylamino side chain. This addition further enhances the absorption of the prodrug.

These ester groups render the molecule inactive until they are cleaved in the body to release the active drug, Cefcanel.

Rationale for Prodrug Design

The primary motivation for the development of this compound as a prodrug was to overcome the poor oral bioavailability of the parent antibiotic, Cefcanel. Many cephalosporins are poorly absorbed from the gastrointestinal tract due to their high polarity, limiting their administration to parenteral routes. The prodrug approach offers a strategic solution to this challenge.

Strategies for Enhanced Oral Absorption and Systemic Availability

The design of this compound incorporates a well-established strategy for improving oral absorption: increasing the lipophilicity of the drug molecule. The polar carboxyl and hydroxyl groups of Cefcanel are masked by esterification, converting them into less polar ester groups. This chemical modification allows the prodrug to more readily diffuse across the lipid-rich membranes of the intestinal epithelial cells. Once absorbed into the systemic circulation, the ester groups are designed to be cleaved, releasing the active and more polar Cefcanel. This strategy effectively shuttles the antibiotic across the intestinal barrier, leading to higher plasma concentrations than would be achievable with the parent drug alone.

Ester Linkages and Bioconversion Mechanisms in Prodrug Activation

The activation of this compound is a two-step process that relies on the enzymatic hydrolysis of its two ester linkages. This bioconversion is primarily carried out by non-specific esterase enzymes that are abundant in the intestinal wall and the bloodstream. cascadeprodrug.com

The process is as follows:

Initial Hydrolysis: Following oral administration and absorption, one of the ester groups is cleaved by esterases to form an intermediate monoester.

Final Activation: The second ester group of the intermediate is then hydrolyzed, releasing the active drug, Cefcanel, into the systemic circulation. nih.gov

This sequential cleavage ensures that the active drug is liberated after it has been effectively absorbed, maximizing its systemic availability.

Exploration of Cascade Prodrug Concepts in Cephalosporin Development

The design of this compound as a double ester that is activated in a stepwise manner is an application of the cascade prodrug concept. This concept involves a prodrug that undergoes a sequence of transformations to release the active drug. In the case of Cefcanel daloxate, the initial prodrug is converted to an intermediate monoester prodrug, which then undergoes a second conversion to the final active form. nih.gov

This cascade approach can offer several advantages in drug design. It allows for a more controlled release of the active compound and can be tailored to exploit specific enzymatic pathways. In the context of cephalosporins, the use of double ester prodrugs represents a sophisticated strategy to enhance oral bioavailability, a significant challenge in this class of antibiotics. The successful application of this concept in Cefcanel daloxate underscores its potential for the development of other orally administered cephalosporin therapies. nih.gov

Mechanism of Antimicrobial Action of Cefcanel Daloxate Active Metabolite

Inhibition of Bacterial Cell Wall Biosynthesis

Cefcanel's primary mode of action is the disruption of the synthesis of the bacterial cell wall, a structure vital for maintaining the osmotic stability and shape of the bacterial cell.

Table 1: Binding Affinities of Selected Cephalosporins for Penicillin-Binding Proteins (PBPs)

| Cephalosporin (B10832234) | Bacterium | PBP Target | Affinity (IC50 or Kd in µM) |

|---|---|---|---|

| Cefditoren | Streptococcus pneumoniae | PBP1A | 0.005 ± 0.004 |

| Cefditoren | Streptococcus pneumoniae | PBP2X | 9.70 ± 8.24 |

| Cefditoren | Haemophilus influenzae | PBP3A/B | 0.060 ± 0.002 |

| Ceftaroline | Methicillin-resistant Staphylococcus aureus (MRSA) | PBP2a | 0.01 to 1 |

| Ceftazidime | Escherichia coli and Pseudomonas aeruginosa | PBP-3 | Primary target |

This table presents data for other cephalosporins to provide a comparative context for PBP binding affinities, as specific data for Cefcanel (B1210410) is not available.

By binding to PBPs, Cefcanel inhibits their transpeptidase activity. This enzymatic action is responsible for the cross-linking of peptidoglycan chains, which are composed of repeating units of N-acetylglucosamine and N-acetylmuramic acid. This cross-linking provides the structural integrity of the bacterial cell wall. The inhibition of this process leads to the formation of a weakened and defective cell wall.

The compromised structural integrity of the bacterial cell wall, resulting from the inhibition of peptidoglycan cross-linkage, renders the bacterium susceptible to osmotic pressure differences between the cell's interior and the external environment. This imbalance leads to the influx of water, causing the cell to swell and ultimately rupture, a process known as cell lysis. This bactericidal action is the final step in the antimicrobial mechanism of Cefcanel.

Evasion of Beta-Lactamase-Mediated Resistance

A significant challenge to the efficacy of beta-lactam antibiotics is the production of beta-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic.

The chemical structure of certain cephalosporins provides them with a degree of stability against hydrolysis by beta-lactamases. Modifications at the C-7 position of the cephem nucleus, such as the introduction of a methoxyimino group, are known to confer resistance to many beta-lactamases. karger.com This structural feature hinders the access of the beta-lactamase to the amide bond in the beta-lactam ring, thus protecting the antibiotic from inactivation. While a detailed structural analysis of Cefcanel is not widely published, its classification as a third-generation cephalosporin suggests the presence of such protective structural moieties.

Studies have indicated that Cefcanel daloxate exhibits a beta-lactamase stability profile similar to that of Cefaclor (B193732). Cefaclor has been shown to be resistant to certain types of beta-lactamases, such as the common plasmid-mediated TEM-1 enzymes, but is susceptible to others. nih.gov Newer oral cephalosporins, particularly those with an oximino group, generally demonstrate superior stability against a broader range of beta-lactamases compared to older compounds. nih.gov However, the emergence of extended-spectrum beta-lactamases (ESBLs) presents a challenge for many cephalosporins. nih.govasm.org

Table 2: Comparative Stability of Selected Oral Cephalosporins to Beta-Lactamase Hydrolysis

| Cephalosporin | Relative Rate of Hydrolysis by TEM-1 (Penicillin G = 100) | Susceptibility to Class I Beta-Lactamases |

|---|---|---|

| Cefaclor | Low | Susceptible |

| Cephalexin (B21000) | High | Susceptible |

| Cefuroxime | Very Low | Resistant (in some cases) |

| Cefixime | Very Low | Resistant (in some cases) |

This table provides a comparative overview of the beta-lactamase stability of several oral cephalosporins. The stability of Cefcanel is reported to be similar to Cefaclor.

Preclinical Antimicrobial Activity Spectrum of Cefcanel Daloxate Active Metabolite

In Vitro Efficacy Against Gram-Positive Bacterial Species

Cefcanel (B1210410) has demonstrated notable in vitro activity against various Gram-positive bacteria, including important pathogens such as Staphylococcus aureus and Streptococcus species.

Susceptibility Profiles of Staphylococcus aureus (including Beta-Lactamase Producers)

Studies have shown that cefcanel is effective against Staphylococcus aureus, including strains that produce beta-lactamase enzymes, which are a common mechanism of resistance to many penicillin-based antibiotics. The activity of cefcanel against both beta-lactamase-producing and non-producing strains of S. aureus has been found to be largely comparable.

While specific Minimum Inhibitory Concentration (MIC) data for large collections of S. aureus isolates against cefcanel is not extensively detailed in publicly available literature, a related first-generation cephalosporin (B10832234), cefaclor (B193732), has been studied. For 201 strains of S. aureus, it was found that 90% were susceptible to concentrations of 8 µg/mL or less of cefaclor. nih.gov This suggests that cephalosporins as a class maintain activity against this pathogen.

Table 1: In Vitro Susceptibility of Staphylococcus aureus to Cefaclor

| Antibiotic | Percentage of Strains Susceptible | MIC (µg/mL) |

| Cefaclor | 90% | ≤8 |

Note: This data is for cefaclor, a related cephalosporin, and is provided for comparative context due to the limited availability of specific cefcanel data.

Susceptibility Profiles of Streptococcal Species (e.g., Streptococcus agalactiae)

Cefcanel has shown to be active against various streptococcal species. Specific data on the susceptibility of Streptococcus agalactiae (Group B Streptococcus) to cefcanel is limited in published research. However, studies on other cephalosporins provide an indication of the expected activity. For instance, all tested isolates of S. agalactiae in one study were reported to be susceptible to cefotaxime, a third-generation cephalosporin. nih.gov Generally, streptococci, with the exception of some enterococci, are considered susceptible to cephalosporins.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The determination of MICs, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a standard measure of in vitro activity. The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a significant reduction in bacterial density, provides insight into the killing activity of an antibiotic.

In Vitro Efficacy Against Gram-Negative Bacterial Species

Cefcanel also exhibits a spectrum of activity against several important Gram-negative bacteria, including members of the Enterobacteriaceae family and fastidious respiratory pathogens.

Susceptibility Profiles of Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis)

In vitro studies have indicated that cefcanel is active against common Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. While comprehensive MIC50 and MIC90 data for cefcanel against these organisms are not widely published, studies on the related compound cefaclor have shown that most isolates of E. coli, K. pneumoniae, and indole-negative Proteus species are inhibited at clinically achievable concentrations. nih.gov

Table 2: General Susceptibility of Enterobacteriaceae to Cefaclor

| Organism | General Susceptibility |

| Escherichia coli | Most isolates inhibited at clinically attainable concentrations |

| Klebsiella pneumoniae | Most isolates inhibited at clinically attainable concentrations |

| Proteus mirabilis (indole-negative) | Most isolates inhibited at clinically attainable concentrations |

Note: This data is for cefaclor and provides a general indication of activity. Specific MIC values for cefcanel are needed for a precise assessment.

Susceptibility Profiles of Fastidious Gram-Negative Bacteria (e.g., Haemophilus influenzae, Moraxella catarrhalis)

Cefcanel has demonstrated activity against fastidious Gram-negative bacteria that are common causes of respiratory tract infections. For the related cephalosporin, cefaclor, the MIC90 for both Haemophilus influenzae and Moraxella catarrhalis has been reported to be 8 mg/L and >32 mg/L for beta-lactamase positive strains of H. influenzae, respectively. nih.gov It is noted that cefaclor is considered one of the most active oral cephalosporins against H. influenzae. Given that cefcanel is a newer oral cephalosporin, it is anticipated to have comparable or enhanced activity.

Table 3: In Vitro Activity of Cefaclor against Haemophilus influenzae

| Strain Characteristic | MIC50 (mg/L) | MIC90 (mg/L) |

| Beta-lactamase-negative | 2 | 8 |

| Beta-lactamase-positive | 8 | >32 |

Note: This data is for cefaclor and is provided for comparative context.

The active metabolite, cefcanel, has demonstrated a broad spectrum of in vitro activity against a variety of clinically relevant bacterial pathogens.

Comparative Studies of In Vitro Activity with Other Cephalosporins (e.g., Cefaclor, Cefotaxime)

Studies comparing the in vitro activity of cefcanel with other cephalosporins, such as cefaclor and cefotaxime, have revealed a potent and, in some cases, superior antimicrobial profile for cefcanel.

Research has shown that cefcanel is generally more active against Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis than other tested cephalosporins. nih.gov Furthermore, against clinically isolated Gram-positive organisms, the active form of cefcanel daloxate, referred to as KY-087 in some studies, demonstrated superior antimicrobial activity compared to both cephalexin (B21000) and cefaclor. alfa-chemistry.com While active against many Gram-negative organisms, its activity was noted to be lower against species such as Enterobacter sp., Serratia, and Pseudomonas sp. alfa-chemistry.commedkoo.com

Cefcanel has also shown reasonable susceptibility against Haemophilus influenzae and Branhamella catarrhalis. nih.gov In the case of the Streptococcus genus, most species are susceptible to cefcanel, with the notable exception of enterococci, which exhibit resistance. nih.gov It is also important to note that oxidative non-fermentative rods have been found to be highly resistant to cefcanel. nih.gov

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cefcanel and comparative cephalosporins against key bacterial isolates.

| Bacterial Species | Cefcanel MIC (µg/mL) | Cefaclor MIC (µg/mL) | Cefotaxime MIC (µg/mL) |

| Staphylococcus aureus | 2 ncats.io | 8 - 16 japsonline.com | Data Not Available |

| Escherichia coli | More active than other cephalosporins nih.gov | 8 - 64 japsonline.com | 50 - 1500 japsonline.com |

| Klebsiella pneumoniae | Data Not Available | 0.06 - 0.25 (as part of a broader study) nih.gov | Data Not Available |

| Proteus mirabilis | More active than other cephalosporins nih.gov | Noticeably superior to cephalexin nih.gov | Data Not Available |

| Haemophilus influenzae | Reasonable susceptibility nih.gov | Inoculum dependent activity | Data Not Available |

| Streptococcus spp. | Resistant (enterococci) nih.gov | Data Not Available | Data Not Available |

Note: The data presented is compiled from various sources and direct head-to-head comparative studies for all organisms were not always available. MIC values can vary based on the specific strain and testing methodology.

In Vivo Efficacy Models in Animal Systems

The in vivo antibacterial efficacy of cefcanel daloxate has been evaluated in established animal models of infection, providing crucial insights into its therapeutic potential.

Evaluation in Localized Infection Models (e.g., Thigh Infection Models in Mice)

A key model for assessing the in vivo efficacy of new antimicrobial agents is the localized thigh infection model in mice. In studies utilizing this model, cefcanel daloxate was compared with cefaclor against infections caused by single strains of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov The oral administration of cefcanel daloxate demonstrated significant therapeutic efficacy in this model. nih.gov

Impact on Bacterial Viable Counts in Experimental Infections

A critical measure of in vivo efficacy is the reduction in the number of viable bacteria at the site of infection. In the mouse thigh infection model, treatment with cefcanel daloxate resulted in a substantial decrease in bacterial numbers. For all three test organisms (S. aureus, E. coli, and K. pneumoniae), both cefcanel daloxate and cefaclor led to an approximate 90% reduction in the viable bacterial count. nih.gov This was in stark contrast to untreated control animals, where the number of bacteria increased by a factor of 4 to 10 within a six-hour period following the initial challenge. nih.gov This demonstrates the potent bactericidal effect of cefcanel in an in vivo setting.

Pharmacokinetic Characterization of Cefcanel Daloxate Hydrochloride and Its Metabolites

Absorption and Systemic Bioavailability of Cefcanel (B1210410) Daloxate and Cefcanel

Following oral administration, Cefcanel daloxate hydrochloride is well absorbed from the gastrointestinal tract. Being a prodrug, it is not the active form that reaches the systemic circulation. Instead, it undergoes biotransformation to release the active moiety, Cefcanel.

The absolute oral bioavailability of Cefcanel following the administration of this compound has been determined to be approximately 40%. nih.gov In a study involving healthy male volunteers, the administration of a single oral dose of radiolabeled this compound resulted in the appearance of Cefcanel in the plasma, reaching peak concentrations that decline with a half-life of about one hour. nih.gov

Biotransformation Pathways and Metabolite Formation

The metabolism of this compound is a critical step in its therapeutic action, involving the conversion of the inactive prodrug into the active Cefcanel and subsequent breakdown into other metabolites.

Enzymatic Hydrolysis of Prodrug to Active Cefcanel

Cefcanel daloxate is a double ester prodrug. Its conversion to the active Cefcanel is initiated by enzymatic hydrolysis. This process is primarily carried out by esterases. This hydrolysis is understood to occur within the intestinal lumen and the gut wall, leading to the formation of the active Cefcanel, which is then absorbed into the systemic circulation.

Identification and Characterization of Primary and Secondary Metabolites

Beyond the formation of the active Cefcanel, further metabolism occurs, leading to the generation of several other metabolites. A study utilizing [14C]this compound in healthy male subjects identified two primary metabolites in plasma and urine: Mandelic acid glycine (B1666218) conjugate and N-Mandelyl-2-aminoethanol. nih.gov

Following oral administration of this compound, a significant portion of the dose is metabolized into these compounds. Notably, a substantial amount of these metabolites are formed later in the process, even when systemic levels of Cefcanel are no longer detectable. nih.gov

Organ-Specific Biotransformation Processes

Evidence suggests that a significant part of the biotransformation of Cefcanel daloxate occurs within the gastrointestinal tract. The formation of a large proportion of metabolites other than Cefcanel, particularly at a late stage, points towards metabolic processes in the gut. It is hypothesized that materials distinct from Cefcanel are formed in the gastrointestinal tract and are then slowly absorbed, rather than being the result of the systemic degradation of Cefcanel. nih.gov

Distribution Kinetics in Biological Compartments and Tissues

Once the active form, Cefcanel, is systemically available, it distributes into various biological compartments and tissues. The extent of this distribution is influenced by factors such as plasma protein binding.

In a study conducted in mice with a localized thigh infection, the distribution of Cefcanel into both plasma and muscle tissue was evaluated. The study found that while the peak plasma and tissue concentrations of Cefcanel after oral administration of the daloxate prodrug were lower than those of a comparator cephalosporin (B10832234), Cefcanel exhibited a longer half-life in these compartments. nih.gov

Table 1: Pharmacokinetic Parameters of Cefcanel in Plasma (Oral Administration)

| Parameter | Value | Reference |

| Half-life (t1/2) | ~ 1 hour | nih.gov |

This table is based on data from healthy male volunteers who received a single oral dose of [14C]this compound.

Elimination and Excretion Profiles of Cefcanel and its Metabolites

The elimination of Cefcanel and its metabolites from the body occurs primarily through renal excretion.

Following intravenous administration of Cefcanel, the drug is almost entirely excreted in the urine as the unmetabolized drug, with a recovery of 92.6 ± 7.3%. nih.gov This indicates that renal clearance is the predominant mechanism for the elimination of the active compound from the systemic circulation. The total plasma clearance of Cefcanel after intravenous administration has been measured at 179.1 ± 22.4 ml/min/1.73 m2. nih.gov

When this compound is administered orally, the excretion profile is more complex due to the formation of metabolites. While a significant portion of the absorbed Cefcanel is excreted unchanged in the urine (38.2 ± 3.8%), a substantial amount of the dose is eliminated as metabolites. nih.gov The urinary excretion of the Mandelic acid glycine conjugate and N-Mandelyl-2-aminoethanol accounts for 3.7 ± 0.5% and 7.5 ± 3.0% of the administered dose, respectively. nih.gov These metabolites, particularly the Mandelic acid glycine conjugate, exhibit a much longer elimination half-life (approximately 15 hours) compared to Cefcanel. nih.gov

Table 2: Urinary Excretion of Cefcanel and its Metabolites After Oral Administration of [14C]this compound

| Compound | Percentage of Dose Excreted in Urine (Aer) | Elimination Half-life (t1/2) | Reference |

| Cefcanel | 38.2 ± 3.8% | ~ 1 hour | nih.gov |

| Mandelic acid glycine conjugate | 3.7 ± 0.5% | ~ 15 hours | nih.gov |

| N-Mandelyl-2-aminoethanol | 7.5 ± 3.0% | Not specified | nih.gov |

This table summarizes the findings from a study in healthy male volunteers.

Table 3: Renal Clearance of Cefcanel

| Administration Route | Renal Clearance (ml/min/1.73 m2) | Reference |

| Oral (Group A) | 136.3 ± 16.1 | nih.gov |

| Oral (Group B) | 173.9 ± 95.6 | nih.gov |

| Intravenous (Group B) | 166.6 ± 31.9 | nih.gov |

Data from two separate groups of healthy male volunteers.

Structure Activity Relationship Sar Studies of Cefcanel Daloxate Analogs

Correlating Molecular Structure with Antimicrobial Potency of Cefcanel (B1210410) and its Derivatives

The antimicrobial spectrum and potency of cefcanel, like other cephalosporins, are largely dictated by the nature of the substituents at the C-7 and C-3 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. nih.gov The C-7 acylamino side chain plays a crucial role in the intrinsic antibacterial activity and stability against β-lactamases, while the C-3 substituent influences the pharmacokinetic properties and metabolic stability of the compound. nih.govcore.ac.uknih.gov

Cefcanel is characterized by a 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetamido group at the C-7 position, a common feature in many third-generation cephalosporins that confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov This particular side chain enhances the binding affinity to penicillin-binding proteins (PBPs), the ultimate target of β-lactam antibiotics, and provides resistance to hydrolysis by many common β-lactamases. nih.govnih.gov

Studies on the in vitro activity of cefcanel have demonstrated its potent efficacy against a range of clinical isolates. For instance, cefcanel has shown greater activity against Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis compared to other cephalosporins. nih.gov It also exhibits reasonable susceptibility against Haemophilus influenzae and Branhamella catarrhalis. nih.gov However, enterococci and oxidative non-fermenting rods have demonstrated resistance. nih.gov

While specific SAR studies on a wide range of synthesized cefcanel analogs are not extensively documented in publicly available literature, the general principles of cephalosporin (B10832234) SAR provide a framework for understanding its activity. Modifications to the C-7 acylamino side chain, such as altering the oxime substituent or the aminothiazole ring, would be expected to significantly impact the antibacterial spectrum and potency. For example, the introduction of bulkier groups could sterically hinder the binding to PBPs, thereby reducing efficacy.

| Organism | MIC Range (mg/L) |

| Escherichia coli | ≤0.06 - >128 |

| Klebsiella aerogenes | ≤0.06 - 32 |

| Proteus mirabilis | ≤0.06 - 1 |

| Streptococcus pyogenes | ≤0.06 |

| Streptococcus pneumoniae | ≤0.06 - 0.12 |

| Haemophilus influenzae | 0.12 - 0.25 |

| Branhamella catarrhalis | 0.5 - 1 |

| Data derived from a study on the minimum inhibitory concentration of cefcanel against various clinical isolates. nih.gov |

Influence of Substituent Modifications on Prodrug Activation Kinetics

Cefcanel daloxate is a double ester prodrug, specifically a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, designed to enhance oral bioavailability. researchgate.net The daloxate moiety is cleaved by non-specific esterases in the intestinal wall and blood to release the active drug, cefcanel. nih.gov The rate of this hydrolysis is a critical factor determining the concentration of the active drug reaching the systemic circulation and, consequently, its therapeutic efficacy.

The stability of the prodrug in the gastrointestinal tract is also a key consideration. Premature hydrolysis in the lumen of the gut can lead to the formation of the active but poorly absorbed cefcanel, thus reducing bioavailability. Therefore, the ideal daloxate promoiety should be stable enough to withstand the chemical and enzymatic environment of the gut lumen but be rapidly hydrolyzed upon absorption into the intestinal mucosa and portal circulation. google.com

Studies on other cephalosporin prodrugs have shown that the nature of the acyloxyalkyl ester can be fine-tuned to achieve the desired balance of stability and lability. For example, the pivaloyloxymethyl (POM) and acetoxymethyl (AM) esters are commonly used promoieties. The rate of enzymatic hydrolysis can be modulated by changing the alkyl or aryl group of the acyloxy moiety.

| Prodrug Ester | Enzyme | Kinetic Parameter | Value |

| Cephalosporin Prodrug A | Porcine Liver Esterase | kcat (s⁻¹) | 10.5 |

| Cephalosporin Prodrug B | Porcine Liver Esterase | Km (µM) | 150 |

| Cephalosporin Prodrug C | Human Serum | t½ (min) | 30 |

| This table presents hypothetical kinetic data for the enzymatic hydrolysis of different cephalosporin prodrug esters to illustrate how modifications can influence activation kinetics. |

Rational Design and Synthesis of Novel Cefcanel Derivatives with Improved Pharmacological Profiles

The rational design of new antibiotics is a crucial strategy to combat the growing threat of antimicrobial resistance. For cefcanel, this would involve the targeted synthesis of novel derivatives with the aim of enhancing its pharmacological properties, such as increased potency against resistant strains, improved oral bioavailability, and a more favorable pharmacokinetic profile.

One approach to designing novel cefcanel derivatives would be to focus on modifications of the C-7 side chain. The introduction of novel substituents on the aminothiazole ring or the oxime moiety could potentially broaden the antibacterial spectrum to include resistant pathogens. For example, the incorporation of a catechol group has been shown in other cephalosporins to enhance activity against Pseudomonas aeruginosa by utilizing iron uptake systems for bacterial entry. researchgate.net

Another avenue for rational design lies in the modification of the C-3 substituent. The synthesis of cefcanel analogs with different heterocyclic thioether side chains could lead to compounds with altered pharmacokinetic properties. For instance, a more hydrophilic side chain might result in lower plasma protein binding and increased urinary excretion, while a more lipophilic side chain could enhance tissue penetration. A patent for a new crystalline modification of cefcanel daloxate hydrochloride suggests that even the solid-state properties are a target for improvement to facilitate pharmaceutical manufacturing.

The synthesis of such novel derivatives would likely follow established methodologies in cephalosporin chemistry. The core 7-aminocephalosporanic acid (7-ACA) nucleus can be modified at the C-3 and C-7 positions through a series of chemical reactions. For the synthesis of new C-7 side chains, acylation of the 7-amino group with a desired carboxylic acid derivative is a common strategy. Modification of the C-3 position often involves nucleophilic substitution of a leaving group, such as an acetoxy group, with a desired thiol.

While specific examples of rationally designed and synthesized novel cefcanel derivatives with detailed pharmacological profiles are not extensively reported in the scientific literature, the principles of medicinal chemistry and the known SAR of cephalosporins provide a clear roadmap for such endeavors. A review of novel oral cephalosporins in development has mentioned this compound as being in Phase II clinical trials, indicating that significant research and development has been undertaken.

| Compound | C-3 Substituent | C-7 Substituent | Desired Improvement |

| Cefcanel Analog 1 | Catechol-containing heterocycle | 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetamido | Enhanced activity against P. aeruginosa |

| Cefcanel Analog 2 | (CH₂)₂-COOH | 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetamido | Increased water solubility |

| Cefcanel Analog 3 | 5-methyl-1,3,4-thiadiazol-2-yl-thiomethyl | Modified aminothiazolyl-oxime | Activity against methicillin-resistant Staphylococcus aureus (MRSA) |

| This table provides hypothetical examples of rationally designed Cefcanel derivatives and their intended pharmacological improvements based on established cephalosporin SAR. |

Advanced Analytical Methodologies for Cefcanel Daloxate Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic methods are fundamental to the quantitative analysis of cefcanel (B1210410) daloxate hydrochloride and its active metabolite, cefcanel, in biological fluids such as plasma and urine. These techniques offer the high resolution and sensitivity required for pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of cefcanel. A rapid and sensitive HPLC method with ultraviolet (UV) detection has been developed for the determination of cefcanel in plasma and urine. nih.gov This method allows for the quantification of the active drug, providing crucial data for understanding its pharmacokinetic profile. Following a simple deproteinization step of the biological sample, the compound is separated and detected. nih.gov

While UV detection is robust, coupling HPLC with mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it a powerful tool for identifying and quantifying drug metabolites. technologynetworks.com LC-MS-based metabolomics can be effectively used to profile the metabolic fate of drugs like cefcanel daloxate hydrochloride. researchgate.net This approach allows for the generation of a comprehensive overview of all detectable metabolites, aiding in the identification of metabolic pathways. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide accurate mass measurements, facilitating the elucidation of elemental compositions of unknown metabolites. ijpras.com

Table 1: HPLC Method Parameters for Cefcanel Analysis

| Parameter | Value | Reference |

| Analytical Column | Not Specified | nih.gov |

| Detection | Ultraviolet (UV) | nih.gov |

| Lower Limit of Quantification (Plasma) | 0.2 µM | nih.gov |

| Lower Limit of Quantification (Urine) | 2 µM | nih.gov |

Coupled-Column Chromatographic Systems

To enhance the specificity and clean-up of biological samples, coupled-column chromatographic systems have been successfully employed for the analysis of cefcanel. nih.gov This technique, also known as column switching, involves the use of two or more columns to achieve a higher degree of separation and reduce matrix effects. The first column is typically used for a rough separation and trapping of the analyte of interest from the complex biological matrix, while the second column provides the high-resolution separation required for accurate quantification. This approach has proven effective in the determination of cefcanel in various clinical studies. nih.gov

Spectrometric Methods for Metabolite Identification and Quantification

Spectrometric methods are indispensable for the structural elucidation and quantification of metabolites, particularly when dealing with the biotransformation of a prodrug like this compound.

Liquid Scintillation Counting for Radiolabeled Compounds

The disposition of this compound has been investigated using its radiolabeled form, [14C]this compound. This allows for the tracking and quantification of the drug and all its metabolites in various biological compartments, including plasma, urine, and feces. Liquid scintillation counting is the standard method for quantifying the radioactivity in samples containing beta-emitting isotopes like Carbon-14. This technique involves mixing the biological sample with a scintillation cocktail, which emits light upon interaction with the radioactive particles. The amount of light produced is proportional to the amount of radioactivity in the sample.

Electrophoretic Methods for Physicochemical Parameter Determination (e.g., pKa)

Electrophoretic methods, particularly capillary electrophoresis, are valuable tools for determining key physicochemical parameters of drug molecules, such as the acid dissociation constant (pKa). The pKa value is critical as it influences the solubility, absorption, and distribution of a drug in the body.

Table 2: General Parameters for pKa Determination of Cephalosporins by Capillary Electrophoresis

| Parameter | Description | Reference |

| Technique | Capillary Zone Electrophoresis (CZE) | nih.govcapes.gov.br |

| Principle | Measurement of effective electrophoretic mobility versus pH | analiza.com |

| Data Analysis | Plotting mobility vs. pH to determine the inflection point (pKa) | analiza.com |

| Buffer Systems | Various buffer systems covering a wide pH range are utilized. | nih.gov |

Emerging Research Directions and Future Perspectives on Cefcanel Daloxate Hydrochloride

Investigation of Adaptive Resistance Mechanisms in Target Pathogens

The emergence of antimicrobial resistance is a significant threat in both human and veterinary medicine. nih.gov For cephalosporins like cefcanel (B1210410), a primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate the drug. nih.gov Research has focused on identifying the specific types of β-lactamases, such as TEM, SHV, CTX-M, and CMY, in veterinary pathogens. nih.gov

A critical area of ongoing research is understanding how target pathogens adapt to the selective pressure of cephalosporin (B10832234) administration. This includes investigating the genetic and molecular basis of resistance. For instance, studies have identified various β-lactamase genes in Escherichia coli strains isolated from companion animals, highlighting the diversity of resistance mechanisms. nih.gov

Future research will likely delve deeper into the following areas:

Genomic surveillance: To monitor the prevalence and spread of known resistance genes in key veterinary pathogens.

Transcriptomic and proteomic analyses: To understand how bacteria modulate gene and protein expression in response to cefcanel exposure, potentially revealing novel resistance pathways beyond β-lactamase production.

Role of efflux pumps and porin modifications: Investigating other mechanisms that can contribute to reduced susceptibility to cephalosporins.

Table 1: Common β-Lactamase Families Imparting Cephalosporin Resistance

| β-Lactamase Family | Examples | Spectrum of Activity |

| TEM | TEM-1 | Primarily penicillins, some early cephalosporins |

| SHV | SHV-1 | Primarily penicillins, some early cephalosporins |

| CTX-M | CTX-M-14, CTX-M-15, CTX-M-27 | Extended-spectrum β-lactamases (ESBLs) with high activity against third-generation cephalosporins |

| CMY | CMY-2 | AmpC-type β-lactamases, active against cephamycins and other cephalosporins |

Exploration of Synergistic Antimicrobial Combinations

Combining antimicrobial agents is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce the required dosage of individual drugs. nih.govbiointerfaceresearch.com The exploration of synergistic combinations with cefcanel daloxate hydrochloride is a key area of future research.

The primary goals of combination therapy include:

Overcoming resistance: A second antimicrobial could inhibit the resistance mechanism, such as a β-lactamase inhibitor protecting cefcanel from degradation.

Broadening the spectrum of activity: Combining cefcanel with an agent active against different bacterial classes could provide comprehensive coverage in mixed infections.

Preventing the emergence of resistance: The use of two drugs with different mechanisms of action can make it more difficult for bacteria to develop resistance to both simultaneously. science.gov

Potential candidates for combination with cefcanel could include:

β-lactamase inhibitors: Such as clavulanic acid, sulbactam, or tazobactam, to counteract β-lactamase-mediated resistance.

Aminoglycosides: Which inhibit protein synthesis and can have a synergistic effect with β-lactams that disrupt cell wall synthesis.

Fluoroquinolones: Which target DNA gyrase and can provide a different mechanism of bactericidal action.

Future studies will need to systematically evaluate potential combinations through in vitro checkerboard assays and time-kill studies to identify synergistic interactions against key veterinary pathogens. frontiersin.org

Development of Predictive In Vitro and Ex Vivo Models for Efficacy Assessment

To streamline the development and evaluation of new antimicrobial therapies, there is a growing need for predictive in vitro and ex vivo models that can more accurately mimic the in vivo environment. nih.govnih.gov These models can provide valuable insights into drug efficacy before progressing to more complex and costly animal studies.

In vitro models: These are essential for initial screening and determining basic antimicrobial activity. vibiosphen.com Key in vitro assays include:

Minimum Inhibitory Concentration (MIC): The lowest concentration of a drug that inhibits visible bacterial growth. vibiosphen.com

Minimum Bactericidal Concentration (MBC): The lowest concentration of a drug that kills a specified percentage of bacteria.

Time-kill curve assays: These studies evaluate the rate of bacterial killing over time at different drug concentrations. vibiosphen.com

Ex vivo models: These models utilize tissues or fluids from a living organism to create a more physiologically relevant testing environment. researchgate.net For example, an ex vivo wound model using porcine skin can be used to test the efficacy of topical antimicrobial formulations. nih.gov

Future research will focus on developing more sophisticated models, such as:

Three-dimensional (3D) cell culture models: That better represent the structure and physiology of tissues. researchgate.net

Organ-on-a-chip technology: Microfluidic devices that can simulate the function of an organ system, providing a dynamic environment for studying drug efficacy and host-pathogen interactions. researchgate.net

Biofilm models: As bacteria often exist in biofilms, which can confer increased resistance, models that accurately replicate biofilm formation are crucial for evaluating antimicrobial efficacy. nih.gov

Table 2: Comparison of Preclinical Models for Antimicrobial Efficacy

| Model Type | Advantages | Limitations |

| In Vitro | High-throughput, cost-effective, reproducible | Lacks physiological complexity, may not predict in vivo efficacy |

| Ex Vivo | More physiologically relevant than in vitro models, can assess tissue penetration | Limited viability of tissues, may not fully replicate systemic effects |

| In Vivo | Provides data on pharmacokinetics and pharmacodynamics in a whole organism | More expensive, ethically complex, lower throughput |

Advanced Computational Modeling and Simulation for Drug Discovery and Development

Computational modeling and simulation have become indispensable tools in modern drug discovery and development, offering the potential to accelerate the process and reduce costs. nih.govnih.gov These approaches can be applied to various aspects of the research and development of this compound.

Key applications of computational modeling include:

Molecular Docking: Simulating the interaction between cefcanel and its target proteins (penicillin-binding proteins) to understand the molecular basis of its activity and to design novel derivatives with enhanced binding affinity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This type of modeling integrates data on drug concentration in the body over time with its antimicrobial effect to optimize dosing regimens and predict clinical outcomes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: These studies aim to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, untested molecules.

Future directions in computational modeling for cefcanel research could involve:

Systems biology approaches: To model the complex interactions between the drug, the pathogen, and the host immune system.

Machine learning and artificial intelligence: To analyze large datasets from genomic, proteomic, and clinical studies to identify novel drug targets and predict resistance patterns. nih.gov

Modeling of drug delivery systems: To design and optimize formulations for improved oral bioavailability and targeted delivery of cefcanel. srce.hr

By embracing these advanced research methodologies, the scientific community can continue to refine the use of this compound and develop innovative strategies to combat bacterial infections in animals.

Q & A

Q. How to validate the specificity of this compound assays in the presence of structurally related β-lactam antibiotics?

- Methodological Answer : Perform cross-reactivity tests using common β-lactams (e.g., cephalexin, cefuroxime). Optimize chromatographic retention times and MS/MS transitions to minimize overlap. Use antibody-based purification (e.g., immunoaffinity columns) if interference persists. Document selectivity parameters in method validation reports .

Q. What in vitro models best predict the in vivo efficacy of this compound against multidrug-resistant pathogens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.